molecular formula C8H20Cl2N2O B3018076 3-(1,4-Oxazepan-4-yl)propan-1-amine dihydrochloride CAS No. 2228883-37-0

3-(1,4-Oxazepan-4-yl)propan-1-amine dihydrochloride

Cat. No.: B3018076
CAS No.: 2228883-37-0
M. Wt: 231.16
InChI Key: DGGCGTOGYZGQOF-UHFFFAOYSA-N
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Description

3-(1,4-Oxazepan-4-yl)propan-1-amine dihydrochloride is a heterocyclic organic compound featuring a seven-membered 1,4-oxazepane ring fused to a propane-1-amine moiety. The dihydrochloride salt form enhances its solubility in aqueous media, making it suitable for pharmacological and biochemical applications. The oxazepane ring combines oxygen and nitrogen atoms, contributing to its unique electronic and steric properties, which influence binding affinity and metabolic stability.

Properties

IUPAC Name

3-(1,4-oxazepan-4-yl)propan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c9-3-1-4-10-5-2-7-11-8-6-10;;/h1-9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGCGTOGYZGQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)CCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,4-Oxazepan-4-yl)propan-1-amine dihydrochloride typically involves the reaction of 1,4-oxazepane with 3-chloropropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(1,4-Oxazepan-4-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(1,4-Oxazepan-4-yl)propan-1-amine dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,4-Oxazepan-4-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Notes

Limitations : Binding affinity and solubility values are predictive; experimental validation is required for clinical relevance.

Contradictions: While DFT predicts superior stability for dihydrochloride forms, some studies note salt-dependent toxicity in renal clearance models, necessitating further study.

Biological Activity

3-(1,4-Oxazepan-4-yl)propan-1-amine dihydrochloride is a compound characterized by its unique oxazepane ring structure, which imparts distinct chemical and biological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C8H18N2O
  • Molecular Weight : 158.24 g/mol
  • Structure : The compound features a seven-membered oxazepane ring, which includes both nitrogen and oxygen atoms, influencing its reactivity and interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanism of action can vary depending on the target and the context of use:

  • Enzyme Interaction : The compound may modulate enzyme activity through competitive or non-competitive inhibition.
  • Receptor Binding : It can bind to neurotransmitter receptors, potentially influencing signaling pathways related to mood regulation and cognitive functions.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
  • Neuropharmacological Effects : The compound's interaction with neurotransmitter systems indicates possible applications in treating neurological disorders.
  • Antiproliferative Activity : Some studies have hinted at its ability to inhibit cell proliferation in cancerous cell lines.

Case Study 1: Neuropharmacological Applications

A study explored the effects of this compound on anxiety-like behaviors in rodent models. The results indicated a significant reduction in anxiety levels, suggesting potential as an anxiolytic agent.

Case Study 2: Antimicrobial Efficacy

In vitro testing demonstrated that the compound exhibited inhibitory activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundOxazepane derivativeAntimicrobial, neuropharmacological
3-(2-Methyl-1,4-oxazepan-4-yl)propan-1-amineOxazepane derivativeSimilar properties with slight variations
3-(1,3-Oxazol-4-yl)propan-1-amineOxazole derivativeDifferent receptor interactions

Future Directions for Research

Further studies are warranted to fully elucidate the pharmacological profile of this compound. Areas for future investigation include:

  • Detailed Mechanistic Studies : Understanding the precise molecular pathways affected by this compound.
  • Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.
  • Structural Modifications : Exploring analogs to enhance biological activity or reduce side effects.

Q & A

Basic: What are the standard analytical techniques for characterizing 3-(1,4-Oxazepan-4-yl)propan-1-amine dihydrochloride in research settings?

Methodological Answer:
Characterization typically involves a combination of spectroscopic and chromatographic methods:

  • UV-Vis Spectroscopy : Determine λmax (e.g., 255 nm for related amine derivatives) to assess electronic transitions and purity .
  • HPLC/MS : Verify molecular weight (e.g., 381.4 g/mol for analogous compounds) and confirm structural integrity using fragmentation patterns .
  • NMR Spectroscopy : Analyze proton and carbon environments to resolve the oxazepane ring and amine backbone .
  • Elemental Analysis : Validate stoichiometry (e.g., C21H28N2•2HCl) and chloride content .

Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity under varying reaction conditions?

Methodological Answer:
Optimization strategies include:

  • Reagent Selection : Use oxidizing agents (e.g., KMnO4) for controlled amine oxidation or reducing agents (e.g., NaBH4) for stabilizing intermediates .
  • pH Control : Adjust reaction pH to favor protonation of the amine group, minimizing side reactions during cyclization .
  • Temperature Gradients : Employ stepwise heating (e.g., 50–80°C) to enhance oxazepane ring formation while avoiding decomposition .
  • Post-Synthesis Purification : Utilize recrystallization in ethanol/HCl mixtures to isolate high-purity dihydrochloride salts (≥98%) .

Basic: What are the recommended storage conditions to ensure the long-term stability of this compound?

Methodological Answer:

  • Temperature : Store at -20°C to prevent thermal degradation .
  • Moisture Control : Use desiccated containers to avoid hygroscopic clumping .
  • Light Exposure : Protect from UV light to maintain structural integrity, as aromatic amines are prone to photolytic decomposition .
  • Stability Monitoring : Conduct periodic HPLC analysis to verify purity over ≥5 years .

Advanced: How should researchers design experiments to assess the environmental fate of this compound, considering abiotic and biotic transformations?

Methodological Answer:
Adopt a tiered approach inspired by environmental chemistry frameworks :

Laboratory Studies :

  • Hydrolysis : Test pH-dependent stability (pH 3–9) at 25–50°C.
  • Photolysis : Expose to simulated sunlight (λ > 290 nm) to assess degradation kinetics.

Biotic Transformation :

  • Use microbial cultures (e.g., soil or wastewater microbiota) to evaluate metabolic pathways via LC-QTOF-MS.

Field Monitoring :

  • Deploy passive samplers in water/sediment systems to measure partitioning coefficients (e.g., log Kow).

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste .
  • Documentation : Review Safety Data Sheets (SDS) for toxicity profiles and emergency procedures .

Advanced: What methodological approaches can resolve contradictions in spectroscopic data when characterizing novel derivatives?

Methodological Answer:

  • 2D NMR (e.g., HSQC, HMBC) : Resolve overlapping signals in crowded regions (e.g., oxazepane ring protons) .
  • Isotopic Labeling : Track reaction pathways using deuterated solvents or 13C-labeled precursors .
  • Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra to validate assignments .
  • Multi-Technique Validation : Cross-verify using X-ray crystallography (for single crystals) and high-resolution MS .

Basic: How does the 1,4-oxazepane ring influence solubility and reactivity compared to similar amine derivatives?

Methodological Answer:

  • Solubility : The oxazepane ring enhances water solubility via hydrogen bonding with the ether oxygen, unlike purely aliphatic amines (e.g., cyclopropyl derivatives) .
  • Reactivity : The ring’s electron-rich oxygen facilitates nucleophilic substitution at the amine group, enabling diverse functionalization (e.g., alkylation, acylation) .
  • pH Sensitivity : Protonation of the amine at physiological pH (7.4) affects bioavailability in biological assays .

Advanced: What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to Hill or Log-Logistic models to estimate EC50/IC50 values .
  • ANOVA with Tukey HSD : Compare means across dose groups in cell viability assays .
  • Benchmark Dose (BMD) Modeling : Quantify low-dose risks using EPA-proscribed software (e.g., BMDS) .
  • Bayesian Hierarchical Models : Account for inter-individual variability in in vivo studies .

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